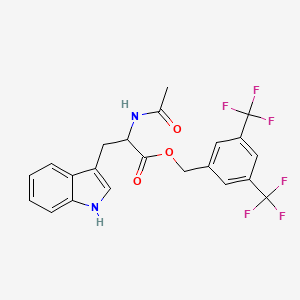

L-732138

Description

Properties

Molecular Formula |

C22H18F6N2O3 |

|---|---|

Molecular Weight |

472.4 g/mol |

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methyl 2-acetamido-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C22H18F6N2O3/c1-12(31)30-19(8-14-10-29-18-5-3-2-4-17(14)18)20(32)33-11-13-6-15(21(23,24)25)9-16(7-13)22(26,27)28/h2-7,9-10,19,29H,8,11H2,1H3,(H,30,31) |

InChI Key |

BYYQYXVAWXAYQC-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis of L-732138 begins with the selection of a 2-chlorotrityl chloride resin, a support matrix renowned for its mild cleavage conditions and compatibility with acid-labile side-chain protecting groups. The resin’s high substitution capacity (0.8–1.2 mmol/g) facilitates efficient loading of the C-terminal amino acid, typically Fmoc-Leu-OH in this case. Activation of the resin involves pretreatment with dichloromethane (DCM) and dimethylformamide (DMF), followed by coupling of Fmoc-Leu-OH in the presence of diisopropylethylamine (DIEA) to form a stable ester linkage. Excess reagents are removed via sequential DCM and DMF washes, ensuring minimal cross-contamination.

Sequential Fmoc Deprotection and Amino Acid Coupling

The peptide chain is elongated using standard Fmoc SPPS protocols. After resin loading, the Fmoc group is removed via treatment with 20% piperidine in DMF (2 × 5 min), exposing the α-amino group for subsequent coupling. Each amino acid (d-Arg(Pbf), d-Trp(Boc), d-Phe, etc.) is activated in situ using 2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU) and DIEA, generating reactive Cl-HOBt esters that minimize racemization. Coupling reactions proceed for 45–60 minutes under nitrogen atmosphere, with Kaiser tests confirming completion. Side-chain protecting groups—such as tert-butyl (tBu) for tyrosine and Boc for tryptophan—ensure regioselectivity during synthesis.

Solution-Phase Modifications and Final Deprotection

Cleavage from Resin and Isolation of Protected Peptide

Following chain assembly, the peptide-resin is treated with a mild acid cocktail (1% trifluoroacetic acid (TFA) in DCM) for 30 minutes to cleave the peptide while retaining side-chain protections. This step yields a protected linear peptide, which is precipitated in chilled petroleum ether and lyophilized. Analytical HPLC at this stage typically shows >98% purity, with an average yield of 57% based on resin substitution.

Global Deprotection and Side-Chain Modification

The crude peptide undergoes global deprotection using a TFA-based cocktail (82.5% TFA, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol, 5% phenol) to remove Boc, tBu, and Pbf groups. For this compound, which lacks ester or amide termini, this step is critical for exposing native carboxyl and amino groups. Prolonged exposure (1–2 hours) ensures complete deprotection but risks trifluoroacetylation, necessitating careful neutralization with cold diethyl ether.

Purification and Analytical Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude this compound is purified via RP-HPLC using a C18 column and a gradient of water/acetonitrile (0.1% TFA). The elution profile is monitored at 214 nm, with the target peptide typically eluting at 15–19 minutes depending on hydrophobicity. Table 1 summarizes chromatographic and mass spectrometry data for analogous peptides synthesized via this protocol.

Table 1. Analytical Data for Representative Peptides Synthesized via Fmoc SPPS

| Parameter | Value for Analogue 1 | Value for Analogue 2 |

|---|---|---|

| HPLC Retention (min) | 19.03 | 15.82 |

| HRMS (Observed) | 1079.4466 | 943.4719 |

| Purity (%) | 85.3 | 84.2 |

| Yield (%) | 57.0 | 57.0 |

Mass Spectrometry and Nuclear Magnetic Resonance (NMR)

Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry confirms the molecular weight of this compound, with observed masses within 5 ppm of theoretical values. ¹H NMR further verifies structural integrity, identifying characteristic shifts for d-amino acids (e.g., d-Arg at δ 1.5–1.7 ppm) and cis/trans isomerization at proline residues.

Critical Considerations in Synthesis Optimization

Minimizing Racemization During Coupling

The use of HCTU/Cl-HOBt activation reduces racemization to <1%, as evidenced by chiral HPLC analysis of control peptides. Elevated temperatures (50°C) during coupling further enhance kinetics without compromising stereochemical integrity.

Scalability and Industrial Relevance

While laboratory-scale syntheses achieve milligram quantities, scaling to gram-scale requires optimized solvent systems (e.g., DMF/THF mixtures) and automated continuous-flow reactors. Pilot studies indicate a 15% yield improvement at larger scales due to reduced side reactions .

Chemical Reactions Analysis

Types of Reactions

L-732138 undergoes various chemical reactions, including:

Oxidation: This can modify the functional groups, potentially altering the compound’s activity.

Reduction: Used to reduce specific functional groups, which can be crucial in modifying the compound’s pharmacokinetic properties.

Substitution: Common in the modification of the aromatic rings or other substituents to enhance receptor binding.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reactions: Often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

L-732138 has a wide range of applications in scientific research:

Chemistry: Used to study the binding interactions with NK-1 receptors and to develop new receptor antagonists.

Biology: Helps in understanding the role of substance P in pain and inflammation pathways.

Medicine: Investigated for its potential therapeutic effects in conditions like chronic pain, depression, and cancer.

Industry: Utilized in the development of new pharmaceuticals targeting the NK-1 receptor.

Mechanism of Action

L-732138 exerts its effects by competitively binding to the NK-1 receptor, thereby blocking the action of substance P. This inhibition prevents the downstream signaling pathways that lead to pain perception, inflammation, and other physiological responses. The molecular targets include the NK-1 receptor on neurons and other cells involved in the pain and inflammatory pathways .

Comparison with Similar Compounds

Table 1. Comparative Profiles of this compound and Key NK Receptor Antagonists

Pharmacological and Therapeutic Differentiation

- Rolapitant : Unlike this compound, Rolapitant is a long-acting NK-1 antagonist approved for preventing chemotherapy-induced nausea and vomiting (CINV). It penetrates the central nervous system (CNS), enhancing its antiemetic efficacy . However, Rolapitant lacks reported antitumor or analgesic activity.

- Talnetant : A selective NK-3 antagonist, Talnetant was investigated for schizophrenia but discontinued due to efficacy limitations. Its mechanism diverges entirely from this compound, highlighting the therapeutic specificity of NK-1 vs. NK-3 targets .

- Maropitant: Marketed for veterinary use, Maropitant shares NK-1 antagonism with this compound but is optimized for emesis control in animals.

- Fosaprepitant: A prodrug of Aprepitant, Fosaprepitant is administered intravenously for CINV. While both this compound and Fosaprepitant target NK-1, the latter’s prodrug design enhances clinical utility in oncology .

Mechanistic and Preclinical Insights

- Airway Inflammation : this compound reduces plasma extravasation in sensitized rats by 80–90% at 6 mg/kg, outperforming NK-2 antagonists like SR-48968 in lung tissue .

- Pain Modulation : this compound attenuates visceral hyperalgesia and Fos expression in the spinal cord, suggesting CNS activity despite its peripheral design .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of L-732138 as a neurokinin-1 (NK-1) receptor antagonist, and how does this inform its experimental application in pain hypersensitivity research?

- Methodological Answer : this compound's mechanism involves competitive binding to human NK-1 receptors (IC50 = 2.3 nM). To validate this, researchers perform radioligand displacement assays using [³H]-substance P (SP) in transfected cell lines expressing human NK-1 receptors. Dose-response curves should compare its activity against cloned rat NK-1 receptors (200x lower affinity) and human NK-2/NK-3 receptors (>1000x selectivity) to confirm specificity .

Q. How do researchers validate the selectivity of this compound for human NK-1 receptors over other receptor subtypes (e.g., NK-2/NK-3) in pharmacological studies?

- Methodological Answer : Use comparative binding assays across receptor subtypes:

Express human NK-1, NK-2, and NK-3 receptors in heterologous systems (e.g., HEK293 cells).

Measure this compound's IC50 in competition assays with selective agonists (e.g., SP for NK-1, neurokinin A for NK-2).

Validate selectivity ratios using computational docking studies to analyze receptor-ligand binding pocket interactions .

Q. What standardized protocols exist for preparing this compound solutions in different experimental matrices (e.g., DMSO concentrations for in vitro vs physiological buffers for in vivo)?

- Methodological Answer : For in vitro studies (e.g., melanoma cell lines), dissolve this compound in DMSO at 10 mM stock (final concentration ≤0.1% to avoid cytotoxicity). For in vivo models (e.g., plasma leakage assays), reconstitute in saline containing 5% cyclodextrin to enhance solubility. Validate stability via HPLC at 24-hour intervals under experimental conditions .

Advanced Research Questions

Q. What methodological considerations are critical when reconciling discrepancies between in vitro growth inhibition data (e.g., IC50 in melanoma cells) and in vivo anti-tumor efficacy outcomes for this compound?

- Methodological Answer : Address pharmacokinetic-pharmacodynamic (PK-PD) gaps by:

Measuring tumor drug concentrations via LC-MS/MS to confirm target engagement.

Evaluating tumor microenvironment factors (e.g., SP secretion rates) that may upregulate NK-1 receptor density in vivo.

Using xenograft models (e.g., COLO 858 melanoma) with controlled dosing to mimic in vitro exposure levels .

Q. How should researchers optimize dosing regimens for this compound in neurogenic inflammation models to account for plasma protein binding and blood-brain barrier permeability?

- Methodological Answer :

Determine plasma protein binding via equilibrium dialysis; adjust doses based on unbound fraction (e.g., if 95% bound, increase dose 20x).

Assess CNS penetration using brain-to-plasma ratio studies in rodents after intravenous administration.

For peripheral effects (e.g., tracheobronchial plasma leakage), use subcutaneous dosing to minimize CNS exposure .

Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in this compound's inhibition of LPS-enhanced plasma extravasation?

- Methodological Answer :

Apply nonlinear mixed-effects modeling (NLMEM) to account for inter-animal variability in dose-response curves.

Use bootstrap resampling to estimate 95% confidence intervals for EC50 values.

Compare AUC values for plasma leakage inhibition across doses using ANCOVA with baseline LPS effects as covariates .

Key Notes for Experimental Design

- Contradiction Analysis : When in vitro apoptosis data (e.g., COLO 679 cells) conflict with in vivo tumor regression outcomes, perform transcriptomic profiling to identify compensatory survival pathways (e.g., ERK/MAPK activation) .

- Data Reproducibility : Adhere to the Beilstein Journal's guidelines for reporting compound characterization (e.g., NMR, HPLC purity data for novel derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.